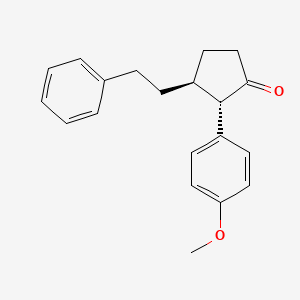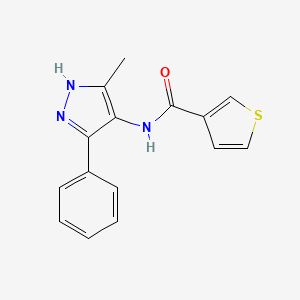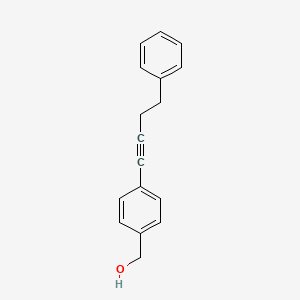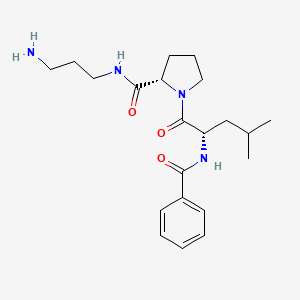
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the use of a cyclopentanone derivative as the starting material. The synthetic route typically includes the following steps:
Formation of the cyclopentanone ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the cyclopentanone ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 2-phenylethyl group: This can be achieved through a Grignard reaction, where the intermediate product is reacted with phenylethylmagnesium bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-ol: A similar compound with an alcohol group instead of a ketone group.
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentane: A similar compound with a fully saturated cyclopentane ring.
Uniqueness
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both 4-methoxyphenyl and 2-phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
824390-78-5 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C20H22O2/c1-22-18-12-9-17(10-13-18)20-16(11-14-19(20)21)8-7-15-5-3-2-4-6-15/h2-6,9-10,12-13,16,20H,7-8,11,14H2,1H3/t16-,20-/m0/s1 |
InChI 键 |
UPUZAIQZLRXKSM-JXFKEZNVSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)CCC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C2C(CCC2=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)


![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

